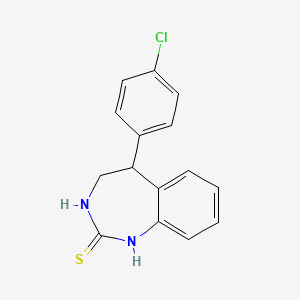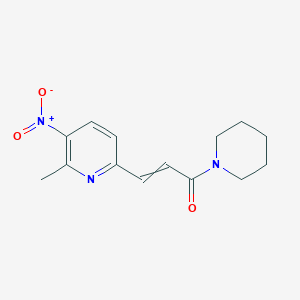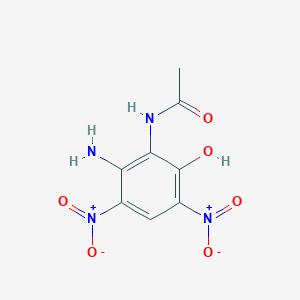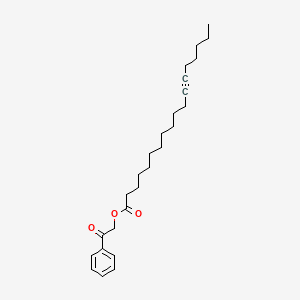
5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a chlorophenyl group and a thione moiety, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with o-phenylenediamine to form an intermediate, which is then treated with carbon disulfide to yield the desired thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions may require bases like sodium hydroxide or potassium carbonate and solvents such as dimethylformamide or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anxiolytic, sedative, and anticonvulsant properties, making it a candidate for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects. Additionally, the thione moiety may interact with various enzymes, modulating their activity and contributing to the compound’s overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
- 5-(4-Chlorophenyl)-1,3,4-triazole-2-thiol
Uniqueness
Compared to other similar compounds, 5-(4-Chlorophenyl)-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione stands out due to its unique benzodiazepine core structure, which imparts distinct pharmacological properties. While other compounds may share the chlorophenyl and thione functionalities, the benzodiazepine scaffold provides specific interactions with GABA receptors, making it particularly effective as an anxiolytic and sedative agent .
Propiedades
Número CAS |
90141-83-6 |
|---|---|
Fórmula molecular |
C15H13ClN2S |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-1,3,4,5-tetrahydro-1,3-benzodiazepine-2-thione |
InChI |
InChI=1S/C15H13ClN2S/c16-11-7-5-10(6-8-11)13-9-17-15(19)18-14-4-2-1-3-12(13)14/h1-8,13H,9H2,(H2,17,18,19) |
Clave InChI |
CJPXDHIJDONPIG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2NC(=S)N1)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)


![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)

![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)

![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)


![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)
![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)

